molecular formula C11H14ClNO4S B2567454 benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate CAS No. 1784671-22-2

benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate

Cat. No.: B2567454
CAS No.: 1784671-22-2
M. Wt: 291.75
InChI Key: NIHFPICSMSDBCI-UHFFFAOYSA-N
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Description

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (CAS 1784671-22-2) is a chiral synthetic intermediate of significant value in medicinal chemistry and organic synthesis . Its molecular structure, represented by the formula C11H14ClNO4S and a molecular weight of 291.75 g/mol, integrates two reactive functional groups: a carbamate protected by a benzyloxycarbonyl (Cbz) group and a chlorosulfonyl group . This unique combination allows the molecule to be selectively manipulated, serving as a versatile building block for the construction of more complex sulfonamide-based target compounds . A primary research application of this compound is in the development of potential therapeutics for neurodegenerative diseases. It serves as a precursor in the multi-step synthesis of novel sulfonamide-based carbamates that act as pseudo-irreversible inhibitors of cholinesterases . Specifically, such derivatives have shown promising in vitro activity as highly selective inhibitors of butyrylcholinesterase (BChE), an enzyme that plays a progressively more critical role in acetylcholine hydrolysis during the late stages of Alzheimer's disease . Selective BChE inhibitors are investigated to improve cognitive function without the peripheral adverse effects associated with broader cholinesterase inhibition . The mechanism involves carbamylation of the serine residue in the enzyme's catalytic triad, leading to a temporary blockade of its activity . This product is intended for research and further chemical processing in a controlled laboratory environment. It is offered as For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

benzyl N-(1-chlorosulfonylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHFPICSMSDBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. The chlorosulfonyl group is known to be reactive, and it may interact with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Reactivity/Applications
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate (Target) Not explicitly listed ~275–345 (estimated) Not provided Propan-2-yl backbone with chlorosulfonyl group and benzyl carbamate. Hypothesized reactivity in sulfonation or peptide coupling due to -SO₂Cl group.
Benzyl N-{1-[(chlorosulfonyl)methyl]-2-oxabicyclo[2.1.1]hexan-4-yl}carbamate C₁₄H₁₆ClNO₅S 345.80 100388-99-6 Oxabicyclo ring system introduces steric hindrance; may reduce hydrolysis susceptibility. Potential use in constrained peptidomimetics or as a sulfonating agent in organic synthesis.
4-(Cyclohexyloxy)benzene-1-sulfonyl chloride C₁₂H₁₅ClO₃S 274.77 Not provided Simpler sulfonyl chloride lacking carbamate group; higher volatility. Classic sulfonating agent for introducing sulfonate esters.
Benzyl N-[1-[2-(2-chlorophenyl)hydrazinyl]-1-oxopropan-2-yl]carbamate Not provided Not provided 161277-30-1 Chlorophenyl hydrazinyl substituent enhances π-stacking potential and electrophilicity. Likely intermediate for heterocyclic synthesis (e.g., indoles or triazoles).
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate Not provided Not provided 1785038-25-6 Cyclobutyl group increases steric bulk; may improve metabolic stability. Used in drug discovery for modifying pharmacokinetic properties.
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate Not provided Not provided 1785038-32-5 Cyclopropane ring introduces strain, potentially enhancing reactivity. Candidate for click chemistry or targeted covalent inhibitors.

Key Research Findings

Synthetic Utility : Derivatives like those in are synthesized via carbamate protection of amines followed by chlorosulfonation, yielding intermediates for peptidomimetics (e.g., SARS-CoV-2 protease inhibitors) .

Steric and Electronic Effects :

  • Cycloalkyl substituents (e.g., cyclobutyl, cyclopropyl) enhance steric hindrance, reducing enzymatic degradation compared to linear chains .
  • The oxabicyclo system in stabilizes the molecule against hydrolysis, critical for maintaining activity in biological systems .

Reactivity Trends :

  • Chlorosulfonyl groups facilitate nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters .
  • Hydrazinyl derivatives () are prone to cyclization, forming heterocycles under mild conditions .

Biological Activity

Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

This compound features a chlorosulfonyl group, which enhances its reactivity with nucleophiles. Its molecular formula is C₈H₈ClNO₄S, with a molecular weight of approximately 239.67 g/mol. The presence of the chlorosulfonyl group makes it particularly reactive towards biological molecules, allowing for diverse applications in chemical synthesis and biological research.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and enzymes. This reactivity can lead to inhibition of enzyme activity, making it a valuable tool for studying enzyme mechanisms and interactions with biomolecules. The specific interactions often involve amino acid residues such as lysine or cysteine, which are known to react with electrophilic groups like chlorosulfonyl.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

In addition to antimicrobial effects, studies are exploring the anticancer properties of this compound. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways . Further investigation into structure-activity relationships (SAR) could elucidate the precise mechanisms by which it exerts these effects.

Case Studies

  • Antibacterial Activity : A study evaluated the compound's effectiveness against several pathogenic bacteria, demonstrating significant inhibition at low concentrations. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent.
  • Cytotoxicity in Cancer Cells : In vitro assays showed that this compound could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce cell death was linked to oxidative stress and DNA damage pathways .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameCAS NumberBiological ActivityUnique Features
This compound1784671-22-2Antimicrobial, AnticancerReactive chlorosulfonyl group
Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate1140948-95-3Enzyme InhibitionSimilar reactivity but different structure
Benzamide derivativesVariousVariable (depends on substituents)Broader range of activities

Future Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
  • Therapeutic Applications : Exploring its potential as an antibiotic or anticancer agent in clinical settings.

Q & A

Q. How do solvent effects modulate stereoselectivity in derivatives of this compound?

  • Case Study : Polar solvents (e.g., DMSO) favor syn addition in carbamate-forming reactions due to hydrogen bonding with the sulfonyl group. Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers for optical purity assessment .
  • Theoretical Modeling : COSMO-RS simulations predict solvation free energies and stereoselectivity trends .

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